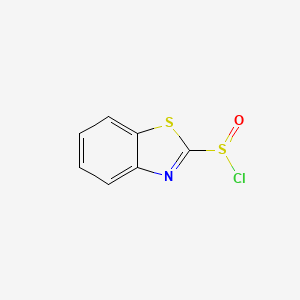![molecular formula C26H16S2 B13817298 2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diphenyl1benzothieno3,2-bbenzothiophene (purified by sublimation) is an organic semiconductor material known for its high charge mobility. This compound is used in the fabrication of organic thin film transistors (OFETs), photovoltaic cells, and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene involves a metal-free Pummerer CH–CH-type cross-coupling followed by a Newman–Kwart reaction . The compound is typically purified by sublimation to achieve high purity levels .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows the same principles as laboratory methods, with scaling up of the reaction conditions and purification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,7-Diphenyl1benzothieno3,2-bbenzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiophene core.
Scientific Research Applications
2,7-Diphenyl1benzothieno3,2-bbenzothiophene has several scientific research applications:
Chemistry: Used as a material in organic electronics due to its high charge mobility.
Medicine: Investigated for use in medical devices that require organic semiconductors.
Industry: Employed in the production of OFETs, photovoltaic cells, and OLEDs.
Mechanism of Action
The mechanism by which 2,7-Diphenyl1benzothieno3,2-bbenzothiophene exerts its effects involves its ability to facilitate charge transport. The compound’s molecular structure allows for efficient electron and hole transport, making it suitable for use in electronic devices . The bending electronic structures facilitate electron transport from the interface to the surface and hole transport from the surface to the interface .
Comparison with Similar Compounds
Similar Compounds
- Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene
- Pentacene
- Rubrene
- Thieno[3,2-b]thiophene
Uniqueness
2,7-Diphenyl1benzothieno3,2-bbenzothiophene stands out due to its high charge mobility and stability in ambient conditions . This makes it particularly suitable for use in organic electronics, where stability and performance are critical.
Properties
Molecular Formula |
C26H16S2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3,8-diphenyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C26H16S2/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)25-26(27-23)22-16-20(12-14-24(22)28-25)18-9-5-2-6-10-18/h1-16H |
InChI Key |
RJNNMDUQWSDRNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)SC4=C3SC5=C4C=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


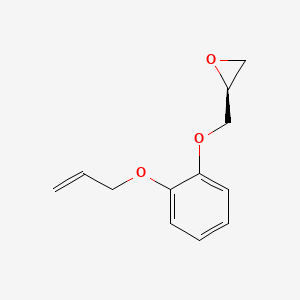

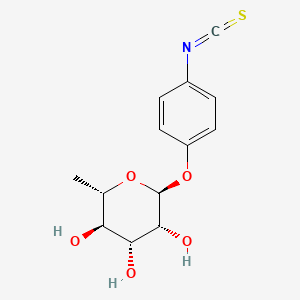

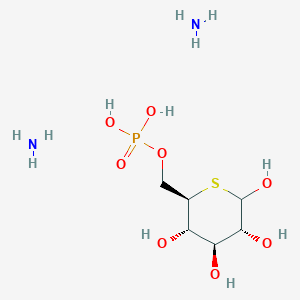
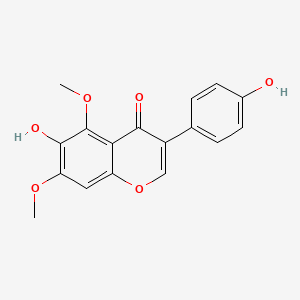
![(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B13817263.png)

![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13817270.png)
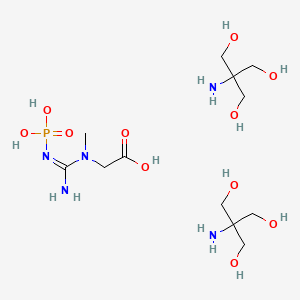
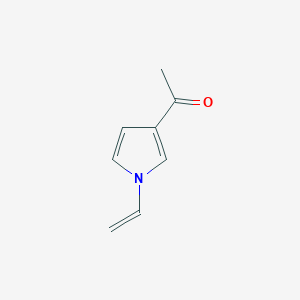

![3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate](/img/structure/B13817284.png)
